molecular formula C38H61F3N10O10 B1436939 (Dab9)-Neurotensin (8-13) Trifluoroacetate CAS No. 166824-25-5

(Dab9)-Neurotensin (8-13) Trifluoroacetate

Número de catálogo: B1436939
Número CAS: 166824-25-5
Peso molecular: 874.9 g/mol
Clave InChI: JFQJZSFSWJGXCV-CGFWPNOCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Dab9)-Neurotensin (8-13) Trifluoroacetate is a useful research compound. Its molecular formula is C38H61F3N10O10 and its molecular weight is 874.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Dab9)-Neurotensin (8-13) Trifluoroacetate is a modified peptide derived from the neuropeptide neurotensin, which plays significant roles in various physiological processes, including pain modulation, regulation of blood pressure, and gastrointestinal function. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structural modifications for enhanced stability, and potential therapeutic applications.

Overview of Neurotensin and Its Receptors

Neurotensin (NT) is a 13-amino acid peptide that binds to neurotensin receptors (NTS1R and NTS2R), which are G-protein-coupled receptors implicated in various biological functions. The fragment NT(8-13) is particularly important for receptor activation and has been studied for its potential in cancer diagnostics and therapeutics due to the overexpression of NTS1R in several tumors .

Structural Modifications for Enhanced Stability

One of the challenges associated with NT(8-13) is its rapid degradation in vivo. Recent studies have focused on modifying the peptide structure to improve its metabolic stability. The introduction of N-methylation at Arg residues and substitution of Ile with tert-butylglycine (Tle) has shown promising results, significantly enhancing the compound's half-life in human plasma to over 48 hours while maintaining high receptor affinity (Ki < 2 nM) .

Table 1: Structural Modifications and Their Effects

ModificationEffect on StabilityKi (nM)Half-life (h)
N-methylation at Arg 8Increased<2>48
Tle substitution at Ile 12Increased<2>48
C-terminal modificationsVariable--

Biological Activity and Mechanisms

This compound exhibits several biological activities:

  • Analgesic Effects : It has been demonstrated that neurotensin can induce analgesia through NTS2R activation, independent of opioids .
  • Dopamine Release : In animal models, NT(8-13) has been shown to induce extracellular dopamine release in the prefrontal cortex, suggesting a role in modulating dopaminergic signaling .
  • Blood Pressure Regulation : The compound has also been observed to decrease diastolic blood pressure in a dose-dependent manner, indicating its potential use in managing hypertension .

Case Studies and Experimental Findings

Recent studies have explored the pharmacokinetic profiles of NT(8-13) derivatives. For instance, experiments involving radiolabeled analogs have demonstrated significant tumor targeting capabilities in NTS1R-positive colon adenocarcinoma models. The use of protease inhibitors during these studies enhanced the stability of these compounds in vivo, leading to improved therapeutic outcomes .

Table 2: Pharmacokinetic Profiles in Tumor Models

CompoundTumor ModelStability (% intact)Uptake Rate (%)
99mTc-DT6WiDr Cells55.1 ± 3.9High
[64Cu]Cu-DOTA-NT(8-13)HT29/HCT116 Cells>99Significant

Aplicaciones Científicas De Investigación

Neuroscience Applications

Neurotensin and its analogs, including (Dab9)-Neurotensin (8-13), play significant roles in modulating neurotransmission, particularly dopamine signaling. The following applications highlight their relevance in neurological research:

  • Schizophrenia Treatment : Neurotensin is implicated in the modulation of dopaminergic pathways, which are dysregulated in schizophrenia. Studies have shown that neurotensin receptor 1 (NTS1) antagonism can alleviate symptoms associated with dopamine hyperactivity . The application of (Dab9)-Neurotensin (8-13) may enhance therapeutic strategies targeting these receptors.
  • Pain Management : Research indicates that neurotensin receptor 2 (NTS2) mediates opioid-independent analgesia. The administration of neurotensin analogs has demonstrated efficacy in reducing pain responses in animal models . This suggests that (Dab9)-Neurotensin (8-13) could be further explored as a non-opioid analgesic.
  • Antipsychotic Effects : Neurotensin's involvement in hypothermia and analgesia suggests potential antipsychotic properties. Intraventricular injections of neurotensin have been shown to produce significant behavioral changes indicative of antipsychotic effects .

Metabolic Disorders

The role of neurotensin in energy balance and metabolism is well-documented. The following applications are noteworthy:

  • Obesity and Diabetes : Neurotensin influences food intake and energy expenditure through interactions with dopaminergic systems. Studies have indicated that neurotensin can modulate insulin sensitivity and glucose metabolism, making it a candidate for obesity treatment . The specific effects of (Dab9)-Neurotensin (8-13) on metabolic pathways warrant further investigation.
  • Thermoregulation : Neurotensin has been shown to induce hypothermia, which can be beneficial in neuroprotection during ischemic events such as stroke. The ability of (Dab9)-Neurotensin (8-13) to cross the blood-brain barrier enhances its potential utility in clinical settings requiring rapid cooling interventions .

Cancer Therapy

Emerging research suggests that neurotensin may play a role in cancer biology:

  • Tumor Growth Inhibition : Studies indicate that neurotensin receptor expression is elevated in certain tumors, including pancreatic and colorectal cancers. Targeting these receptors with analogs like (Dab9)-Neurotensin (8-13) could inhibit tumor growth and metastasis .
  • Diagnostic Imaging : Radiolabeled derivatives of neurotensin analogs have been studied for their potential use as imaging probes in cancer diagnostics. The specific binding affinity of these compounds to neurotensin receptors can aid in tumor localization .

Data Table: Summary of Applications

Application AreaMechanism/EffectReferences
NeuroscienceModulation of dopamine signaling ,
Pain ManagementOpioid-independent analgesia
Antipsychotic EffectsBehavioral changes indicative of antipsychotic effects
Metabolic DisordersModulates insulin sensitivity and glucose metabolism ,
ThermoregulationInduces hypothermia for neuroprotection
Cancer TherapyInhibits tumor growth; potential imaging agent ,

Case Studies

  • Schizophrenia Model : A study involving NTS1 knockout mice demonstrated increased sensitivity to psychostimulants, suggesting that modulation via neurotensin could provide therapeutic benefits for schizophrenia patients .
  • Pain Relief Study : In animal models, administration of NTS2-selective agonists resulted in significant reductions in pain responses without the side effects commonly associated with opioids, highlighting the potential for (Dab9)-Neurotensin (8-13) as a safer alternative for pain management .
  • Obesity Intervention : Clinical trials exploring the effects of neurotensin on body weight regulation indicated a decrease in food intake and increased energy expenditure among obese subjects, reinforcing the relevance of this compound in metabolic disorder treatments .

Propiedades

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60N10O8.C2HF3O2/c1-5-21(4)29(33(51)44-27(35(53)54)18-20(2)3)45-31(49)26(19-22-10-12-23(47)13-11-22)43-32(50)28-9-7-17-46(28)34(52)25(14-15-37)42-30(48)24(38)8-6-16-41-36(39)40;3-2(4,5)1(6)7/h10-13,20-21,24-29,47H,5-9,14-19,37-38H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)(H4,39,40,41);(H,6,7)/t21-,24-,25-,26-,27-,28-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQJZSFSWJGXCV-CGFWPNOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCN)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCN)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H61F3N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

874.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Dab9)-Neurotensin (8-13) Trifluoroacetate
Reactant of Route 2
(Dab9)-Neurotensin (8-13) Trifluoroacetate
Reactant of Route 3
(Dab9)-Neurotensin (8-13) Trifluoroacetate
Reactant of Route 4
(Dab9)-Neurotensin (8-13) Trifluoroacetate
Reactant of Route 5
(Dab9)-Neurotensin (8-13) Trifluoroacetate
Reactant of Route 6
(Dab9)-Neurotensin (8-13) Trifluoroacetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.